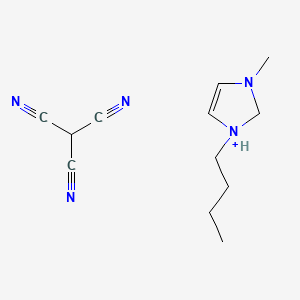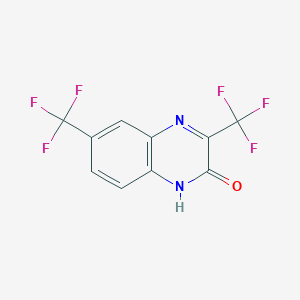
3,6-bis(trifluoromethyl)-1H-quinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-bis(trifluoromethyl)-1,2-dihydroquinoxalin-2-one is a fluorinated heterocyclic compound known for its unique chemical properties and potential applications in various fields. The presence of trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in synthetic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-bis(trifluoromethyl)-1,2-dihydroquinoxalin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,6-diamino-1,2-dihydroquinoxalin-2-one with trifluoromethylating agents. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethyl sulfoxide or acetonitrile, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-bis(trifluoromethyl)-1,2-dihydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines and dihydroquinoxalines, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
3,6-bis(trifluoromethyl)-1,2-dihydroquinoxalin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its stability and reactivity.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of 3,6-bis(trifluoromethyl)-1,2-dihydroquinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity and selectivity, leading to effective modulation of biological pathways. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,6-bis(trifluoromethyl)-9,10-phenanthrenequinone
- 1,4-bis(trifluoromethyl)benzene
- 3,5-bis(trifluoromethyl)phenyl derivatives
Uniqueness
3,6-bis(trifluoromethyl)-1,2-dihydroquinoxalin-2-one stands out due to its unique combination of stability, reactivity, and versatility. The presence of two trifluoromethyl groups significantly enhances its chemical properties compared to similar compounds, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C10H4F6N2O |
|---|---|
Molekulargewicht |
282.14 g/mol |
IUPAC-Name |
3,6-bis(trifluoromethyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H4F6N2O/c11-9(12,13)4-1-2-5-6(3-4)17-7(8(19)18-5)10(14,15)16/h1-3H,(H,18,19) |
InChI-Schlüssel |
PAZIEKBLRBWBRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(C(=O)N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




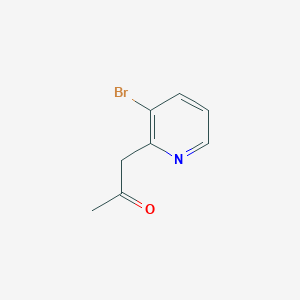
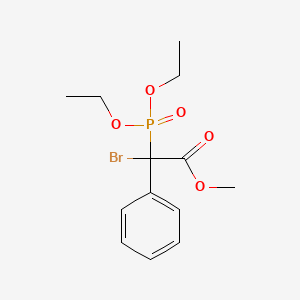
![1-[bis(trifluoromethylsulfonyl)methyl]-1-methyl-3-octyl-2H-imidazol-1-ium](/img/structure/B15061207.png)
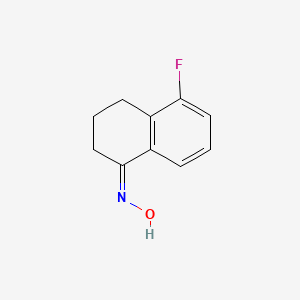

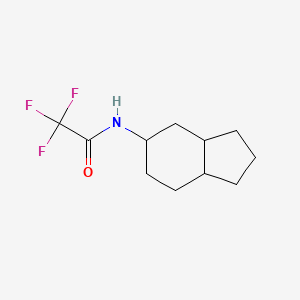
![2-(2-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B15061221.png)
![5-Oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide](/img/structure/B15061238.png)
![6-bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061249.png)
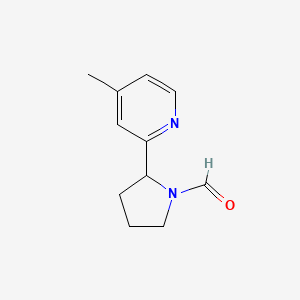
![[(2S)-2-[[(1S,2R)-2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl]carbamoyl]pyrrolidin-1-yl] 2,2,2-trifluoroacetate](/img/structure/B15061258.png)
